molecular formula C20H22Cl2N2O4S B3526406 N-[4-(azepan-1-ylsulfonyl)phenyl]-3,5-dichloro-4-methoxybenzamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-3,5-dichloro-4-methoxybenzamide

Cat. No.: B3526406
M. Wt: 457.4 g/mol
InChI Key: KNHDUQCCUUDCQQ-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-3,5-dichloro-4-methoxybenzamide is a benzamide derivative characterized by a 3,5-dichloro-4-methoxy-substituted benzene ring linked via a sulfonamide group to a phenyl moiety bearing an azepane (7-membered saturated nitrogen heterocycle). While direct data on this compound’s physicochemical or biological properties are unavailable in the provided evidence, comparisons can be drawn from structurally analogous compounds (see below).

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-3,5-dichloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O4S/c1-28-19-17(21)12-14(13-18(19)22)20(25)23-15-6-8-16(9-7-15)29(26,27)24-10-4-2-3-5-11-24/h6-9,12-13H,2-5,10-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHDUQCCUUDCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-3,5-dichloro-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the azepane ring and its subsequent attachment to the phenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-3,5-dichloro-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Sulfonamide Linkages

(a) 4-(azepan-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533870-66-5)
  • Molecular Formula : C₂₃H₂₆N₄O₆S
  • Molecular Weight : 486.5 g/mol
  • Key Features: Replaces the dichloro-methoxybenzamide group with a 1,3,4-oxadiazole ring substituted by 3,5-dimethoxyphenyl. Higher hydrogen-bond acceptor count (9 vs. ~5–7 in the target compound) due to the oxadiazole and methoxy groups.
(b) 4-(azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide (CAS 852712-48-2)
  • Molecular Formula : C₂₁H₂₆N₂O₆S₂
  • Molecular Weight : 466.6 g/mol
  • Key Features :
    • Incorporates an ethylsulfonyl and hydroxyl group on the phenyl ring, enhancing polarity compared to the target’s dichloro-methoxy substituents.
    • Aqueous solubility at pH 7.4: 11.6 µg/mL, likely due to the hydroxyl group’s hydrogen-bonding capacity .

Pesticide-Related Benzamides ()

While structurally distinct, the following benzamide/sulfonamide pesticides highlight functional group influences:

  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) :
    • Dichlorophenyl and ethoxymethoxy groups confer herbicidal activity.
    • Lower molecular weight (compared to the target compound) but similar halogenated aromatic motifs .
  • Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) :
    • Triazole and sulfonamide groups enhance soil residual activity.
    • Higher complexity (heterocyclic core) compared to the target’s azepane-sulfonamide .

Structural and Property Analysis (Table)

Compound Name / Feature Molecular Weight (g/mol) Key Substituents XLogP3 Solubility (pH 7.4) Potential Use
Target Compound ~490–500* 3,5-dichloro-4-methoxy, azepane-SO₂ ~3.5* Low (predicted) Agrochemical/R&D
CAS 533870-66-5 486.5 Oxadiazole, 3,5-dimethoxyphenyl 2.9 Not reported Research chemical
CAS 852712-48-2 466.6 Ethylsulfonyl, 2-hydroxyphenyl Not reported 11.6 µg/mL Drug discovery
Etobenzanid ~340 2,3-dichlorophenyl, ethoxymethoxy ~3.8 Not reported Herbicide

*Predicted based on structural analogs.

Key Research Findings and Implications

Ethylsulfonyl and hydroxyl groups in CAS 852712-48-2 improve solubility (11.6 µg/mL), suggesting that polar substituents could optimize the target’s pharmacokinetics .

Structural Complexity and Target Engagement :

  • The azepane ring in the target compound may offer conformational flexibility for binding to enzymes or receptors, similar to the oxadiazole in CAS 533870-66-5 .
  • Halogenated aromatics (e.g., etobenzanid) are associated with herbicidal activity, supporting the hypothesis that the target compound could function as a pesticide .

Synthetic Feasibility :

  • The azepane-sulfonamide linkage is synthetically accessible via nucleophilic substitution, as demonstrated in related compounds .

Biological Activity

N-[4-(azepan-1-ylsulfonyl)phenyl]-3,5-dichloro-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19H21ClN2O3S
  • Molecular Weight : 392.9 g/mol

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. Specifically, derivatives of N-phenylbenzamide have shown broad-spectrum activity against viruses such as HIV, HCV, and HBV. The mechanism involves increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication by targeting viral nucleic acids .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Compounds with similar sulfonamide and benzamide moieties have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, azepane derivatives have been noted for their cytotoxic effects on cancer cell lines .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Viral Replication : By enhancing A3G levels, the compound may reduce the replication rates of viruses like HBV.
  • Cytotoxic Effects on Tumor Cells : The compound may induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.

Study 1: Antiviral Efficacy

A study investigating a related N-phenylbenzamide derivative demonstrated significant antiviral activity against HBV in vitro. The compound was shown to reduce HBV DNA levels effectively, suggesting that similar derivatives could be developed for therapeutic use against hepatitis infections .

Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays using various cancer cell lines revealed that compounds with similar structures to this compound exhibited IC50 values in the micromolar range. This indicates a promising therapeutic window for further development in oncology .

Data Summary Table

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H21ClN2O3S
Molecular Weight392.9 g/mol
Antiviral ActivityEffective against HBV
Cytotoxicity (IC50)Micromolar range

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR should confirm the presence of azepane protons (δ 1.4–2.1 ppm), sulfonyl-linked aromatic protons (δ 7.3–7.8 ppm), and methoxy groups (δ 3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error confirms molecular formula (e.g., C20_{20}H21_{21}Cl2_2N2_2O4_4S).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving dihedral angles between the benzamide and sulfonylphenyl groups. Data collection at 100 K improves resolution (<0.8 Å) .

What crystallographic challenges arise during structural determination, and how can they be resolved?

Advanced Research Question

  • Disorder in Flexible Groups : The azepane ring may exhibit conformational disorder. Partial occupancy refinement or constraints (e.g., DFIX in SHELXL) mitigate this .
  • Twinned Crystals : Use twin law matrices (e.g., -h, -k, l) in SHELXE to deconvolute overlapping reflections .
  • Data Contradictions : Discrepancies between calculated and observed intensities (Rint_{int} > 5%) require re-examination of solvent masking or hydrogen bonding networks .

What biochemical pathways or targets are hypothesized for this compound based on structural analogs?

Advanced Research Question

  • Sulfonamide Bioactivity : The sulfonamide group may inhibit carbonic anhydrase or bacterial dihydropteroate synthase, as seen in related compounds .
  • Chlorinated Benzamide Moieties : Analogous dichloro-methoxybenzamides exhibit PDE IV inhibition (IC50_{50} < 100 nM) by binding to the enzyme’s catalytic domain .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with PDE IV’s hydrophobic pocket, validated by enzymatic assays .

How can researchers reconcile contradictory reports on the compound’s biological activity across studies?

Advanced Research Question

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter IC50_{50} values. Standardize protocols using guidelines from the European Journal of Pharmaceutical Sciences .
  • Solubility Effects : Poor aqueous solubility (<10 µM) can lead to false negatives. Use DMSO stock solutions (<0.1% v/v) with surfactants (e.g., Tween-80) .
  • Metabolic Stability : Hepatic microsome assays (e.g., rat liver S9 fractions) assess degradation rates, explaining discrepancies in in vivo vs. in vitro efficacy .

What computational strategies are effective for predicting physicochemical properties and SAR?

Advanced Research Question

  • QSAR Modeling : Use Gaussian 09 to calculate electrostatic potential maps, correlating sulfonyl group polarity with solubility (clogP ≈ 2.5) .
  • Molecular Dynamics (MD) : Simulate binding to PDE IV over 100 ns trajectories (GROMACS) to identify stable hydrogen bonds with Gln-443 and Tyr-659 .
  • ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4 inhibition risk (>70%) .

What strategies optimize solubility and stability for in vivo studies?

Advanced Research Question

  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving aqueous solubility (≥50 mg/mL) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm diameter) for sustained release over 72 hours .
  • Lyophilization : Freeze-dry with trehalose (1:1 w/w) to enhance shelf stability (>24 months at -20°C) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(azepan-1-ylsulfonyl)phenyl]-3,5-dichloro-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(azepan-1-ylsulfonyl)phenyl]-3,5-dichloro-4-methoxybenzamide

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